Phenethylcyclohexane

説明

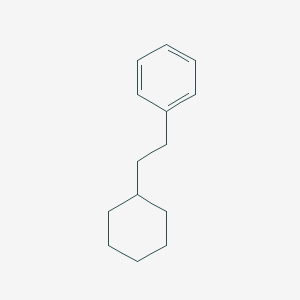

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyclohexylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYFAYFMSHAWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936271 | |

| Record name | (2-Cyclohexylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-61-8 | |

| Record name | Phenethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Cyclohexylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Phenethylcyclohexane and Its Derivatives

Strategies for the Formation of the Cyclohexane (B81311) Ring System

The construction of the six-membered carbocyclic ring is a fundamental step in the synthesis of phenethylcyclohexane. Key strategies include building the ring from acyclic precursors through cycloaddition or ring-closing reactions, or by modifying an existing cyclic scaffold.

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of six-membered rings. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this strategy, forming a cyclohexene (B86901) derivative in a single, often highly stereocontrolled, step. openstax.orglibretexts.org This reaction involves the combination of a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). fiveable.me

The general mechanism proceeds in a concerted fashion through a cyclic transition state, establishing two new carbon-carbon sigma bonds simultaneously. openstax.org The resulting cyclohexene can then be readily hydrogenated to the corresponding cyclohexane. While the classic Diels-Alder reaction utilizes an alkene as the dienophile, variations exist that expand its scope.

Table 1: Examples of [4+2] Cycloaddition Reactions

| Diene | Dienophile | Product Precursor |

|---|---|---|

| 1,3-Butadiene | Ethene | Cyclohexene libretexts.org |

| 1,3-Butadiene | 3-Buten-2-one | 3-Cyclohexenyl methyl ketone openstax.org |

The reaction is typically favored when the dienophile is substituted with electron-attracting groups and the diene possesses electron-donating groups, or vice versa. libretexts.org Photochemical [2+2] cycloadditions represent another, though less common for this specific target, pathway to form cyclic systems, typically yielding four-membered rings that may undergo subsequent rearrangement or elaboration. libretexts.orgrsc.org

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of unsaturated carbocycles, including cyclohexenes. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum, to facilitate the intramolecular metathesis of a diene. researchgate.net

The process is driven by the formation of a thermodynamically stable cyclic alkene and the liberation of a small, volatile alkene like ethylene. wikipedia.org RCM is highly valued for its functional group tolerance and its ability to form rings of various sizes, from common 5- to 7-membered rings to macrocycles. wikipedia.orgorganic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate. organic-chemistry.org For the synthesis of a cyclohexane system, a 1,7-diene precursor would undergo RCM to yield a cyclohexene, which can then be hydrogenated. The efficiency of RCM has made it possible to synthesize complex carbocyclic and heterocyclic structures that were previously difficult to access. researchgate.net A cascade process involving a ring-opening metathesis followed by a ring-closing metathesis has also been reported for the synthesis of complex cyclic structures. acs.org

The cyclohexane ring can be synthesized through the chemical transformation of other cyclic precursors, with the most direct method being the hydrogenation of benzene (B151609). ck12.org This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Table 2: Catalysts for Benzene Hydrogenation

| Catalyst | Temperature (°C) | Pressure (atm) | Product |

|---|---|---|---|

| Nickel (Ni) | 150–250 | ~25 | Cyclohexane quora.com |

| Platinum (Pt) | Ambient | - | Cyclohexane ck12.org |

| Palladium (Pd) | Ambient | - | Cyclohexane ck12.org |

Another precursor transformation involves the hydrogenolysis of diphenyl ether. Over a suitable catalyst, such as nickel-platinum on a zeolite support (Ni-Pt/HZSM-5), diphenyl ether can be converted into monoaromatic compounds, including benzene and cyclohexane. researchgate.net This pathway involves the cleavage of the C-O ether bonds followed by hydrogenation of the resulting aromatic ring.

Approaches for the Introduction of the Phenethyl Moiety

Once the cyclohexane scaffold is available, the phenethyl group (C₆H₅CH₂CH₂-) must be installed. This is typically achieved through carbon-carbon bond-forming reactions.

Friedel-Crafts Acylation: A classic and versatile method for attaching a side chain to an aromatic ring is the Friedel-Crafts acylation. chemguide.co.uk In a relevant synthetic sequence, benzene can be acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form phenyl cyclohexyl ketone. colab.wsscribd.com The resulting ketone is a key intermediate. The carbonyl group can then be reduced to a methylene (B1212753) (-CH₂-) group to complete the formation of the this compound structure. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemguide.co.ukyoutube.com

Grignard Reactions: Grignard reagents are powerful nucleophiles used for creating new carbon-carbon bonds. wikipedia.orgbyjus.com Two primary strategies can be envisioned for synthesizing this compound:

Reaction of a phenethylmagnesium halide (e.g., phenethylmagnesium bromide) with cyclohexanone (B45756). This addition reaction forms a tertiary alcohol, which would then require deoxygenation. masterorganicchemistry.comchem-station.com

Reaction of a cyclohexylmagnesium halide with phenylacetaldehyde. This would yield a secondary alcohol, which must subsequently be deoxygenated.

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. wikipedia.org The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water. byjus.com

Modern palladium-catalyzed cross-coupling reactions offer highly efficient and selective methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool that couples an organoboron species with an organic halide or pseudohalide. wikipedia.org To form a this compound derivative, one could couple a phenethylboronic acid or its ester with a cyclohexyl halide (e.g., bromocyclohexane). The reaction is catalyzed by a palladium(0) complex and requires a base. yonedalabs.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com The Suzuki coupling is noted for its mild reaction conditions and tolerance of a wide range of functional groups. acs.orgnih.gov Research has demonstrated the direct introduction of a protected β-aminoethyl group (a phenethylamine (B48288) precursor) to arenes using this methodology. acs.orgnih.gov

Substitution and Addition Reactions for Side-Chain Elaboration

The elaboration of the side-chain on the cyclohexane ring to introduce the phenethyl group, or to modify existing side-chains, is achieved through a variety of classical and modern organic reactions. These methodologies primarily include substitution and addition reactions, which allow for the construction of the crucial carbon-carbon bond between the cyclohexane and phenethyl moieties.

One of the fundamental approaches to introduce an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation . mt.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commasterorganicchemistry.com For the synthesis of this compound, this could involve reacting benzene with a haloethylcyclohexane. The Lewis acid facilitates the formation of a carbocation or a related electrophilic species from the alkyl halide, which is then attacked by the π-electrons of the benzene ring. mt.comyoutube.com A significant drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com

To circumvent the issue of carbocation rearrangement, Friedel-Crafts acylation offers a more controlled alternative. libretexts.org This reaction proceeds by reacting the aromatic ring with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.com For instance, benzene can be acylated with cyclohexylacetyl chloride to form phenyl cyclohexyl ketone. The resulting ketone is a key intermediate that can then be reduced to the desired phenethyl group. Common reduction methods include the Wolff-Kishner or Clemmensen reductions, which convert the carbonyl group to a methylene group. rsc.org This two-step acylation-reduction sequence provides a reliable route to the phenethyl side-chain without the risk of skeletal rearrangement of the alkyl group.

Grignard reactions represent another powerful tool for C-C bond formation in the synthesis of this compound precursors. wikipedia.org A Grignard reagent, such as cyclohexylmagnesium bromide, can act as a nucleophile, attacking an electrophilic carbon, for example, in an epoxide like styrene (B11656) oxide. This reaction would open the epoxide ring and, after an acidic workup, yield a 1-cyclohexyl-2-phenylethanol derivative. Subsequent deoxygenation would lead to this compound. Alternatively, phenethylmagnesium bromide could react with cyclohexanone to produce a tertiary alcohol, which can then be dehydrated and hydrogenated to afford the final product. pressbooks.pub

Catalytic hydrogenation is a widely used addition reaction to form the phenethyl group from a styrene derivative. nih.gov For example, vinylcyclohexane (B147605) can be coupled with an aryl halide via Heck coupling, followed by hydrogenation of the resulting styrenylcyclohexane intermediate. More directly, catalytic hydrogenation of styrene derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum, can selectively reduce the double bond of the vinyl group without affecting the aromatic ring. nih.govresearchgate.net Thiolate-capped palladium nanoparticles have shown high activity and selectivity for the hydrogenation of styrene derivatives to the corresponding ethylbenzene (B125841) derivatives under mild conditions. nih.gov

A specific example of side-chain elaboration is the synthesis of methyl this compound-1-carboxylate. This involves a Wittig coupling followed by a Corey-Chaykovsky cyclopropanation reaction and subsequent functional group manipulations to elongate the side chain. nih.gov Another documented synthesis is that of 2-phenethylcyclohexanecarboxylate, achieved through the hydrogenation of a precursor using a Raney nickel catalyst. rsc.org

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, particularly for applications where biological activity is dependent on the three-dimensional structure of the molecule. Stereoselective synthesis aims to preferentially form one stereoisomer over others. researchgate.net

Enantioselective and Diastereoselective Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction, favoring the formation of one enantiomer. lookchem.com For instance, the asymmetric hydrogenation of a prochiral olefin precursor to this compound, using a chiral transition metal catalyst, can yield an excess of one enantiomer. rsc.org Rhodium and Iridium complexes with chiral ligands are commonly employed for such transformations. rsc.orgrsc.org

Diastereoselective synthesis aims to form one diastereomer preferentially over others. researchgate.net This is common in reactions that create a new stereocenter in a molecule that already contains one. For example, the reduction of a ketone on a substituted this compound ring can be diastereoselective, with the incoming hydride preferentially attacking from the less sterically hindered face of the molecule. Cascade reactions, such as inter-intramolecular double Michael additions, have been used to synthesize highly substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org Similarly, multicomponent reactions can create multiple stereocenters in a single step with excellent diastereoselectivity. mdpi.com

In a practical example, the synthesis of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators, which contain a this compound-like core, was achieved with stereoisomer specificity. The trans-cyclohexanol stereoisomer was found to be the biologically active form. The synthesis of different stereoisomers was accomplished, and their absolute configurations were confirmed through X-ray diffraction studies. nih.gov

Chiral Catalysis in this compound Derivatization

Chiral catalysts are central to enantioselective synthesis. These can be small organic molecules (organocatalysts) or, more commonly, transition metal complexes bearing chiral ligands. wikipedia.org In the context of synthesizing this compound derivatives, chiral catalysts can be employed in several key steps.

Asymmetric hydrogenation is a prominent example where chiral catalysis is used. Catalysts based on rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP) or other chiral ligands, are effective for the enantioselective reduction of C=C double bonds. rsc.org This approach could be applied to the hydrogenation of a styrylcyclohexane precursor to yield an enantiomerically enriched this compound.

Palladium-catalyzed reactions, such as C-H functionalization, can also be rendered enantioselective through the use of chiral ligands. Bifunctional mono-N-protected amino acid (MPAA) ligands have been shown to be effective in promoting Pd(II)-catalyzed C-H functionalization reactions with excellent stereoselectivity. nih.gov Such a strategy could be envisioned for the direct, asymmetric coupling of the cyclohexane and phenyl rings.

Metal-free organocatalysis also offers a powerful alternative. Chiral amines, such as proline, can catalyze reactions like aldol (B89426) and Michael additions enantioselectively, which could be used to construct chiral cyclohexane precursors. wikipedia.org

Conformational Control in Synthesis

The conformation of the cyclohexane ring plays a crucial role in directing the stereochemical outcome of reactions. ucalgary.ca Cyclohexane predominantly exists in a chair conformation to minimize angular and torsional strain. Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to avoid 1,3-diaxial interactions. slideshare.net

This conformational preference can be exploited in synthesis. For a reaction occurring at a prochiral center on the cyclohexane ring, the incoming reagent will preferentially attack from the less sterically hindered face. The conformation of the transition state, which aims to minimize steric repulsions, will dictate the stereochemistry of the product. youtube.com For example, in the reduction of a cyclohexanone derivative, the approach of the hydride reagent is influenced by the existing substituents and their conformational arrangement, leading to a diastereoselective outcome.

In intramolecular reactions, the conformation of the chain linking the reacting groups is critical. Studies on the photochemistry of phenyl-ethenyl systems, including 3-phenethylcyclohexene, have shown that the efficiency and selectivity of intramolecular cycloadditions are governed by the preferred conformations of the bichromophoric system. psu.edu The spatial arrangement of the phenyl and ethenyl groups, dictated by the connecting chain's conformational preferences, determines which cycloaddition pathway (e.g., ortho, meta, or para) is favored. psu.edu

Reaction Mechanism Elucidation for this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The synthesis of this compound and its derivatives involves several key reactions with well-studied mechanistic pathways.

Detailed Mechanistic Pathways of Key Synthetic Steps

Friedel-Crafts Alkylation/Acylation: The mechanism of Friedel-Crafts alkylation begins with the formation of an electrophile. byjus.com The Lewis acid catalyst (e.g., AlCl₃) abstracts a halide from the alkyl halide, generating a carbocation. This carbocation then acts as the electrophile and is attacked by the nucleophilic π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base (often the displaced halide ion complexed with the catalyst) removes a proton from the carbon atom that underwent substitution, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.commasterorganicchemistry.com In Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion (R-C≡O⁺), which is formed by the reaction of an acyl halide or anhydride with the Lewis acid. youtube.com The acylium ion is not prone to rearrangement, which makes this reaction more predictable than alkylation. The subsequent steps of electrophilic attack and rearomatization are analogous to the alkylation mechanism. libretexts.org

Grignard Reaction: The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of an aldehyde or ketone. organic-chemistry.org This addition proceeds through a six-membered ring transition state where the magnesium atom coordinates with the carbonyl oxygen. wikipedia.org This forms a magnesium alkoxide intermediate. The reaction is then quenched with an aqueous acid (acidic workup) to protonate the alkoxide, yielding the final alcohol product. wisc.edu

Catalytic Hydrogenation: The mechanism of catalytic hydrogenation of an alkene (like a styrene derivative) on a metal surface (e.g., Pd, Pt, Ni) involves several steps. First, the alkene and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms bind to the metal surface. The alkene also complexes with the metal surface through its π-bond. The hydrogen atoms are then transferred sequentially from the catalyst surface to the carbons of the double bond. This typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. Finally, the resulting saturated alkane desorbs from the catalyst surface. nih.gov

Investigation of Intermediates and Transition States

In the study of chemical reaction mechanisms, the concepts of intermediates and transition states are fundamental to understanding the transformation from reactants to products. solubilityofthings.com A transition state is a fleeting, high-energy configuration of atoms at the peak of the energy barrier along a reaction pathway, representing the point of maximum instability. solubilityofthings.come3s-conferences.org Conversely, a reaction intermediate is a more stable, albeit often transient, species that resides in a local energy minimum between two transition states in a multi-step reaction. fiveable.melibretexts.org The elucidation of these species provides critical insights into reaction pathways and kinetics. solubilityofthings.come3s-conferences.org

While specific, detailed mechanistic studies exclusively for the synthesis of the parent this compound are not extensively documented in dedicated literature, the principles of physical organic chemistry allow for a robust analysis of its likely synthetic pathways. Common methods for its formation, such as Friedel-Crafts alkylation or the hydrogenation of a styrenic precursor, involve well-characterized intermediates and transition states.

Hypothetical Synthetic Pathway 1: Friedel-Crafts Alkylation

A plausible synthesis of this compound involves the Friedel-Crafts alkylation of benzene with a suitable electrophile, such as 2-cyclohexylethanol (B1346017) or 1-chloro-2-cyclohexylethane, in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Formation of the Electrophile: The reaction is initiated by the interaction of the alkylating agent with the Lewis acid. For instance, with 1-chloro-2-cyclohexylethane, the Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond. The transition state (TS1) for this step involves the partial formation of a carbocation and the [AlCl₄]⁻ complex. This leads to the formation of a key intermediate, the phenethyl carbocation, although in primary halides like this, a fully-formed free carbocation is unlikely; instead, a highly polarized Lewis acid-substrate complex acts as the electrophile.

Electrophilic Attack: The benzene ring, acting as a nucleophile, attacks the electrophilic carbon. This step proceeds through a high-energy transition state (TS2) known as the sigma complex or arenium ion. This intermediate is a resonance-stabilized carbocation where the aromaticity of the benzene ring is temporarily disrupted. libretexts.org

Deprotonation: The final step is the rapid removal of a proton from the sigma complex by the [AlCl₄]⁻ base, which proceeds through a third transition state (TS3). This step restores the aromaticity of the ring, yielding this compound and regenerating the catalyst.

Hypothetical Synthetic Pathway 2: Catalytic Hydrogenation

Another common route is the catalytic hydrogenation of a precursor like 1-cyclohexyl-2-phenylethene. This heterogeneous catalytic process typically involves platinum, palladium, or nickel catalysts.

Adsorption: The reaction begins with the adsorption of both the unsaturated substrate and hydrogen gas onto the surface of the metal catalyst. This forms activated, surface-bound intermediates.

Hydrogen Transfer: The reaction proceeds through a series of steps involving the sequential transfer of hydrogen atoms from the catalyst surface to the carbons of the double bond. Each hydrogen transfer step involves a specific transition state on the catalyst surface. The intermediate is a half-hydrogenated species, which is a radical bound to the catalyst surface, before the second hydrogen atom is added.

Desorption: Once the hydrogenation is complete, the saturated product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.

| Synthetic Step (Example: Friedel-Crafts) | Associated Species | Type | Description |

|---|---|---|---|

| 1. Electrophile Formation | TS1 | Transition State | High-energy state with partial C-Cl bond breaking and C-Al bond formation. |

| Intermediate 1 | Intermediate | Polarized Lewis acid-alkyl halide complex or a secondary carbocation if rearrangement occurs. | |

| 2. Electrophilic Attack | TS2 | Transition State | Highest energy state where the π-system of benzene attacks the electrophile, leading to the sigma complex. |

| Intermediate 2 (Sigma Complex) | Intermediate | Resonance-stabilized carbocation with disrupted aromaticity. libretexts.org | |

| 3. Deprotonation | TS3 | Transition State | State involving the abstraction of a proton by [AlCl₄]⁻ to restore aromaticity. |

Regioselectivity and Chemoselectivity Analysis

Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one specific position or direction over all other possibilities. wikipedia.org In the synthesis of this compound derivatives, regioselectivity is a critical consideration, particularly when using substituted precursors.

For example, in a Friedel-Crafts alkylation of a substituted benzene ring, such as toluene (B28343), the incoming phenethyl group can be directed to the ortho, meta, or para positions. The directing effect of the existing substituent (in this case, the methyl group of toluene) and steric hindrance determine the final isomeric distribution. The methyl group is an ortho-, para-directing activator. Therefore, the reaction would yield a mixture of 1-methyl-2-phenethylbenzene and 1-methyl-4-phenethylbenzene, with the para product often favored due to reduced steric hindrance compared to the ortho position. The selection of specific catalysts and reaction conditions can sometimes be used to influence this ratio. nih.gov

Another example of regioselectivity can be seen in addition reactions to an unsaturated precursor. According to Markovnikov's rule, the addition of a protic acid (HX) to an unsymmetrical alkene, such as 1-phenyl-1-cyclohexene, would result in the hydrogen atom adding to the carbon with more hydrogen substituents, and the halide adding to the more substituted carbon (the benzylic position), which can better stabilize a positive charge in the carbocation intermediate. wikipedia.org

| Reaction | Substrate | Reagent | Major Regioisomeric Product | Governing Principle |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Toluene | 2-Cyclohexylethyl Chloride / AlCl₃ | 1-Methyl-4-(2-cyclohexylethyl)benzene | Electronic (ortho-, para-direction) and Steric Effects |

| Hydrohalogenation | 1-Phenyl-1-cyclohexene | HBr | 1-Bromo-1-phenylcyclohexane | Markovnikov's Rule (Carbocation Stability) wikipedia.org |

Chemoselectivity

Chemoselectivity is the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. wikipedia.org This is a cornerstone of modern organic synthesis, enabling the targeted modification of complex molecules. nih.gov

In the synthesis of this compound derivatives, a precursor molecule might contain several reactive sites. For instance, consider a precursor such as 4-(cyclohex-2-en-1-yl)benzaldehyde, which contains a carbon-carbon double bond and an aldehyde group. The selective reduction of one group while leaving the other intact would be a challenge of chemoselectivity.

Reduction of Aldehyde: To selectively reduce the aldehyde to an alcohol without affecting the C=C double bond, a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would be used. Lithium aluminum hydride (LiAlH₄) is generally too reactive and would likely reduce both functional groups. youtube.com

Reduction of Alkene: To selectively hydrogenate the C=C double bond while leaving the aldehyde untouched, catalytic hydrogenation with a specific catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), might be employed under controlled conditions. Alternatively, protecting the aldehyde as an acetal, hydrogenating the alkene, and then deprotecting the aldehyde would be a common synthetic strategy.

The choice of reagent is therefore paramount in achieving the desired chemical transformation. wikipedia.orgyoutube.com

| Precursor Molecule | Target Transformation | Reagent of Choice | Untouched Functional Group | Rationale |

|---|---|---|---|---|

| 4-(Cyclohex-2-en-1-yl)benzaldehyde | Aldehyde → Alcohol | Sodium Borohydride (NaBH₄) | Alkene (C=C) | NaBH₄ is a mild hydride donor, selective for carbonyls over isolated alkenes. youtube.com |

| Alkene → Alkane | H₂ / Wilkinson's Catalyst | Aldehyde (CHO) | Homogeneous catalysts can show high selectivity for C=C bonds over carbonyls. |

Advanced Spectroscopic and Analytical Characterization of Phenethylcyclohexane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity and spatial relationships of the constituent atoms of phenethylcyclohexane can be established.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number. The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the ethyl linker, and the protons of the cyclohexane (B81311) ring.

The aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.15 and 7.30 ppm, as a complex multiplet due to the deshielding effect of the benzene (B151609) ring. The protons of the ethyl linker, being adjacent to both the phenyl and cyclohexyl groups, will show characteristic multiplicities. The two protons alpha to the phenyl ring are anticipated to resonate around 2.60 ppm as a triplet, while the two protons beta to the phenyl ring (and alpha to the cyclohexyl ring) are expected around 1.65 ppm as a quartet.

The protons on the cyclohexane ring will appear in the upfield region, generally between 0.80 and 1.80 ppm. These signals are often complex and overlapping due to the conformational flexibility of the cyclohexane ring and the small differences in their chemical environments.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | 7.15 - 7.30 | m | - | 5H |

| -CH₂- (alpha to phenyl) | ~2.60 | t | ~7.5 | 2H |

| -CH₂- (beta to phenyl) | ~1.65 | q | ~7.5 | 2H |

| Cyclohexyl (-CH-) | 1.60 - 1.80 | m | - | 1H |

| Cyclohexyl (-CH₂-) | 0.80 - 1.75 | m | - | 10H |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will resonate in the downfield region, typically between 125 and 143 ppm. The quaternary carbon of the phenyl group, to which the ethyl chain is attached, is expected at a higher chemical shift (around 143 ppm) compared to the protonated aromatic carbons (around 126-128 ppm).

The sp³-hybridized carbons of the ethyl linker and the cyclohexane ring will appear in the upfield region of the spectrum. The carbons of the ethyl group are predicted to be around 39 ppm and 34 ppm. The carbons of the cyclohexane ring are expected to resonate in the range of 26 to 38 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Quaternary) | ~142.8 |

| Aromatic (CH) | ~128.4 |

| Aromatic (CH) | ~128.3 |

| Aromatic (CH) | ~125.7 |

| -CH₂- (alpha to phenyl) | ~39.2 |

| -CH₂- (beta to phenyl) | ~34.0 |

| Cyclohexyl (CH) | ~37.5 |

| Cyclohexyl (CH₂) | ~33.4 |

| Cyclohexyl (CH₂) | ~26.7 |

| Cyclohexyl (CH₂) | ~26.3 |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. wikipedia.orgemerypharma.com In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent protons of the ethyl linker. youtube.com Correlations would also be observed among the coupled protons within the cyclohexane ring, helping to trace the connectivity of this saturated system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.orglibretexts.org Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton chemical shift to the carbon chemical shift. This is invaluable for assigning the carbon signals based on the more readily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. libretexts.orgceitec.cz This technique is crucial for identifying quaternary carbons and for connecting different spin systems. For this compound, HMBC would show correlations from the benzylic protons to the quaternary aromatic carbon and to the other carbons of the phenyl ring. It would also connect the ethyl linker to the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of their through-bond connectivity. huji.ac.ilcolumbia.edu For this compound, NOESY could reveal spatial proximities between the protons of the ethyl linker and the adjacent protons of the cyclohexane ring, as well as between the ethyl linker protons and the ortho-protons of the phenyl group. youtube.com This can provide insights into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its elemental composition, and the fragmentation pattern offers clues about its structure. chemguide.co.uk

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. nih.govlibretexts.org This precision allows for the determination of the elemental formula of a molecule by comparing the experimentally measured exact mass with the calculated exact masses of possible formulas. biochemcalc.commissouri.edu For this compound (C₁₄H₂₀), the calculated exact mass of the molecular ion [M]⁺˙ is 188.1565. An HRMS measurement confirming this value would provide strong evidence for the elemental composition of the compound.

Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| C₁₄H₂₀ | 188.1565 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. ucdavis.eduresearchgate.net This technique is instrumental in elucidating the structure of a molecule by examining its fragmentation pathways. libretexts.orgmsu.edu

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 188. The fragmentation pattern would likely be dominated by cleavages that lead to stable carbocations. A prominent fragmentation pathway would be the benzylic cleavage, resulting in the formation of a tropylium (B1234903) ion at m/z 91, which is often the base peak for alkylbenzenes. Another significant fragmentation would involve the loss of a cyclohexyl radical, also leading to the m/z 91 ion. Cleavage of the bond between the two methylene (B1212753) groups of the ethyl linker would generate a cyclohexylmethyl cation at m/z 97. Fragmentation of the cyclohexane ring itself would also be expected, producing a series of smaller aliphatic fragment ions. pressbooks.pubuni-saarland.de

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 188 | [C₁₄H₂₀]⁺˙ (Molecular Ion) |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 97 | [C₇H₁₃]⁺ (Cyclohexylmethyl cation) |

| 83 | [C₆H₁₁]⁺ (Cyclohexenyl cation) |

| 55 | [C₄H₇]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. By analyzing the absorption or scattering of light, it is possible to identify the specific functional groups present, offering a molecular fingerprint.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to be a composite of the characteristic absorptions of its constituent parts: the cyclohexane ring, the ethyl bridge, and the phenyl group.

The presence of the cyclohexane ring, a saturated cyclic alkane, would be indicated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. docbrown.infoqiboch.com Specifically, asymmetric and symmetric stretching vibrations of the CH₂ groups are anticipated around 2930 cm⁻¹ and 2850 cm⁻¹, respectively. qiboch.com C-H bending vibrations, or scissoring, for the CH₂ groups are typically observed between 1440 and 1480 cm⁻¹. docbrown.info

The aromatic phenyl group introduces distinct spectral features. C-H stretching vibrations of the aromatic ring are expected at wavenumbers slightly above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ range. docbrown.info The characteristic C=C stretching vibrations within the benzene ring give rise to absorptions near 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info Furthermore, the substitution pattern on the benzene ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a monosubstituted benzene ring, as in this compound, strong absorptions are expected in the 690-770 cm⁻¹ range. docbrown.info

The ethyl bridge connecting the two ring structures will contribute to the aliphatic C-H stretching and bending regions of the spectrum. The following table summarizes the expected prominent IR absorption bands for this compound based on the known spectra of cyclohexane and ethylbenzene (B125841).

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3080-3030 | Strong | Aromatic C-H Stretch |

| 2975-2845 | Strong | Aliphatic C-H Stretch (Cyclohexyl and Ethyl) |

| 1600 & 1500 | Medium | Aromatic C=C Ring Stretch |

| 1480-1440 | Medium | CH₂ Bending (Scissoring) |

| 770-690 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the carbon skeleton are expected to be prominent in the Raman spectrum. The breathing mode of the benzene ring, a symmetric vibration, typically gives a strong and sharp peak around 1000 cm⁻¹. The C-H stretching vibrations of both the aromatic and aliphatic components will also be visible, with the aromatic C-H stretches appearing above 3000 cm⁻¹ and the aliphatic C-H stretches just below 3000 cm⁻¹. echemi.com Cyclohexane itself is a well-characterized Raman standard, with notable peaks around 802 cm⁻¹ and in the C-H stretching region (2853 cm⁻¹). echemi.comusra.edu

The following table outlines the anticipated key Raman shifts for this compound, drawing on data from cyclohexane and ethylbenzene. researchgate.netchemicalbook.comchemicalbook.com

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2930 | Strong | Aliphatic C-H Stretch (Symmetric) |

| ~2850 | Strong | Aliphatic C-H Stretch (Asymmetric) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~800 | Medium | Cyclohexane Ring Vibration |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. This technique is particularly useful for analyzing conjugated systems and chromophores.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In this compound, the phenyl group is the primary chromophore, the part of the molecule that absorbs light. The cyclohexane moiety, being a saturated alkane, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). unt.edu

The UV-Vis spectrum of this compound is therefore expected to be very similar to that of ethylbenzene. researchgate.net The benzene ring exhibits characteristic absorptions due to π → π* transitions. A strong absorption band, often referred to as the E2-band, is typically observed around 200-210 nm. A weaker, structured band, known as the B-band, which is characteristic of the benzene ring, is expected in the region of 250-270 nm. nist.gov The exact position and intensity of these bands can be influenced by the solvent used. sigmaaldrich.com

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound in a Non-polar Solvent

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~260 | ~200 | π → π* (B-band) |

| ~210 | ~8000 | π → π* (E2-band) |

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Simple aromatic hydrocarbons like benzene and its alkylated derivatives, including this compound, are generally not considered to be significantly fluorescent in solution at room temperature. Their quantum yields of fluorescence are typically very low.

However, the introduction of specific functional groups onto the phenyl ring of this compound can induce fluorescence. These functional groups, or fluorophores, can enhance the quantum yield of fluorescence, making it a valuable analytical tool for detection and quantification. For instance, the introduction of electron-donating or electron-withdrawing groups, or the creation of a more rigid molecular structure, can lead to enhanced fluorescence. rsc.org

Fluorescence-based detection methods could be developed for this compound derivatives. For example, a derivative of this compound could be synthesized to include a fluorescent tag. The resulting fluorescence emission would be characteristic of the fluorophore and could be used for sensitive detection in various applications. mdpi.com The excitation and emission wavelengths would be dependent on the specific fluorescent moiety attached to the this compound structure.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a powerful set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for separation and purity analysis.

Gas Chromatography (GC):

Given its volatility, gas chromatography is a primary technique for the analysis of this compound. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

A non-polar or moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate for the analysis of this compound. phenomenex.com The temperature program would be optimized to ensure good resolution from any impurities. Detection can be achieved using a flame ionization detector (FID), which is sensitive to hydrocarbons, or a mass spectrometer (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is another valuable tool, particularly for less volatile derivatives or for preparative scale separations. For this compound, a non-polar compound, reversed-phase HPLC would be the method of choice. phenomenex.com In this mode, the stationary phase is non-polar (e.g., C18 or a phenyl-hexyl bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. phenomenex.com

Separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound would be retained on the column and would elute at a specific retention time depending on the exact conditions (mobile phase composition, flow rate, and column temperature). Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl group absorbs, such as around 254 nm.

The following table provides a summary of the chromatographic techniques applicable to this compound.

Table 4: Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar or moderately polar (e.g., 5% phenyl-methylpolysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, Phenyl-Hexyl) | Polar solvent mixture (e.g., Acetonitrile/Water) | UV Detector (e.g., at 254 nm) |

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a premier analytical method for the analysis of volatile and semi-volatile compounds like this compound. youtube.com The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. youtube.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, where components are separated based on their boiling points and interactions with the stationary phase. drawellanalytical.comchromatographytoday.com Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component that acts as a molecular fingerprint. youtube.com

Research Findings:

For a non-polar compound such as this compound, a non-polar stationary phase is typically employed in the GC column to achieve optimal separation. youtube.com The retention time of this compound is influenced by factors including the column temperature, the flow rate of the carrier gas, and the specific stationary phase used. drawellanalytical.comphenomenex.com Due to its molecular weight and structure, this compound is expected to have a specific retention time under defined chromatographic conditions, allowing for its identification in a mixture.

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight, although this peak may be of low intensity. libretexts.orgwpmucdn.com The fragmentation pattern is predictable based on the structure of the molecule. The most common fragmentation occurs at the bond between the ethyl group and the cyclohexane ring, leading to the formation of stable carbocations. Key fragmentation pathways include the loss of a cyclohexyl radical to produce a tropylium ion (m/z 91), a common fragment for alkylbenzenes, and the cleavage of the ethyl bridge, resulting in characteristic fragment ions.

Below is a table summarizing typical GC-MS parameters for the analysis of aromatic hydrocarbons similar in structure to this compound, which would be a suitable starting point for method development.

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 60°C, ramp to 280°C at 10°C/min |

| Injector Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

The following table outlines the predicted major mass spectral fragments for this compound.

| m/z | Predicted Fragment Ion | Relative Intensity |

|---|---|---|

| 188 | [C14H20]+ (Molecular Ion) | Low |

| 105 | [C8H9]+ | High |

| 91 | [C7H7]+ (Tropylium ion) | High (often base peak) |

| 83 | [C6H11]+ (Cyclohexyl cation) | Medium |

| 77 | [C6H5]+ (Phenyl cation) | Medium |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique used for the separation of a wide range of compounds. lew.ro For a non-polar molecule like this compound, reversed-phase HPLC is the method of choice. phenomenex.comhawach.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. phenomenex.comwaters.com Separation is based on the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds are retained longer on the column. phenomenex.com

Research Findings:

The retention of this compound in a reversed-phase HPLC system is primarily governed by its hydrophobicity. The composition of the mobile phase is a critical parameter; increasing the proportion of the organic solvent will decrease the retention time. nacalai.com A C18 column is well-suited for this analysis due to its strong hydrophobic retention capabilities. phenomenex.comhawach.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. wisdomlib.orghplc.eu A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.

The following table provides a representative set of HPLC conditions that could be used for the analysis of this compound.

| Parameter | Condition |

|---|---|

| HPLC Column | C18 (Octadecylsilane), 5 µm particle size |

| Column Dimensions | 4.6 mm i.d. x 150 mm length |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Under these conditions, this compound would be expected to have a distinct retention time, allowing for its quantification in various samples. The purity of a this compound sample can be assessed by the presence of a single, sharp peak in the chromatogram.

Computational and Theoretical Chemistry Approaches for Phenethylcyclohexane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like phenethylcyclohexane. These methods, grounded in the principles of quantum mechanics, provide detailed insights into the molecule's properties at the atomic and subatomic levels.

Density Functional Theory (DFT) Calculations for Ground States

Density Functional Theory (DFT) has become a popular and powerful method for investigating the electronic properties of molecular systems. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between computational cost and accuracy. nih.gov For this compound, DFT would be employed to determine its ground-state geometry, electronic energy, and other properties.

In a typical DFT study of this compound, various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to find a level of theory that accurately reproduces experimental data, if available, or provides reliable predictions. The calculations would yield the optimized three-dimensional structure of the most stable conformer, its vibrational frequencies, and its total electronic energy. While specific DFT studies on this compound are not abundant in the literature, research on related molecules, such as this compound-1-carboxylate, has utilized DFT for energetic calculations. doi.org

A hypothetical DFT calculation on this compound would likely predict that the most stable ground-state conformation involves the cyclohexane (B81311) ring in a chair conformation with the bulky phenethyl group in an equatorial position to minimize steric hindrance. The calculated bond lengths, bond angles, and dihedral angles would provide a precise geometric description of the molecule.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. muni.cz These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT. researchgate.netnih.gov

For a molecule like this compound, ab initio calculations could be used to obtain benchmark-quality data for its electronic structure and energy. aps.org For instance, a Complete Active Space Self-Consistent Field (CASSCF) calculation could be employed to study excited states, while high-level coupled-cluster calculations, such as CCSD(T), could provide a "gold standard" value for the ground-state energy. researchgate.net These high-accuracy calculations are particularly valuable for validating the results of more computationally efficient methods like DFT. arxiv.org Although computationally demanding for a molecule of this size, such calculations can offer deep insights into the electronic correlations within the system.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic behavior of a molecule is governed by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openstax.orgbyjus.com The energy and shape of these frontier orbitals are crucial for understanding a molecule's reactivity, ionization potential, and electron affinity.

A computational analysis of this compound would involve visualizing its HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich phenyl group, indicating that this part of the molecule is most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the phenyl ring as well, representing the region where an incoming electron would be accommodated. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Furthermore, the analysis of the total electron density distribution would reveal the regions of high and low electron concentration within the molecule. This information is valuable for understanding intermolecular interactions, such as van der Waals forces and potential hydrogen bonding if substituents were present. Tools like the Atoms in Molecules (AIM) theory could be applied to the calculated electron density to define atomic basins and characterize the nature of the chemical bonds.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound necessitates a thorough investigation of its conformational space. Conformational analysis and molecular dynamics simulations are powerful computational techniques for exploring the different spatial arrangements of a molecule and their relative energies. lumenlearning.comdrugdesign.org

Potential Energy Surface Exploration

The potential energy surface (PES) of this compound describes how the molecule's energy changes as its geometry is altered. drugdesign.org Exploring the PES is essential for identifying all stable conformers (local minima) and the transition states that connect them.

Computational methods can be used to systematically scan the PES by rotating the single bond connecting the cyclohexane and phenethyl groups. For each rotational angle, the geometry can be optimized to find the lowest energy structure. This process generates a potential energy profile that reveals the energy barriers between different conformations. Such an analysis would quantify the energetic cost of rotating the phenethyl group relative to the cyclohexane ring.

Conformational Isomerism and Stability Studies

Due to the chair conformation of the cyclohexane ring and the rotation around the C-C bond linking the two rings, this compound can exist in several conformational isomers. The primary distinction arises from the axial versus equatorial position of the phenethyl substituent on the cyclohexane ring.

Computational studies would overwhelmingly predict that the equatorial conformer is significantly more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. lumenlearning.com The energy difference between these two conformers, known as the A-value, could be precisely calculated using DFT or ab initio methods.

Further conformational complexity arises from the rotation of the phenyl group. Different staggered and eclipsed conformations relative to the cyclohexane ring would be identified and their relative energies calculated. The results of these stability studies can be compiled into a table summarizing the relative energies and Boltzmann populations of the different conformers at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Anti | 0.00 |

| 2 | Equatorial | Gauche | 0.85 |

| 3 | Axial | Anti | 5.20 |

| 4 | Axial | Gauche | 6.10 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. mdpi.commdpi.comnih.gov By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape and the transitions between different isomers at a given temperature. arxiv.orgnih.gov These simulations can reveal the timescales of conformational changes and the influence of a solvent on the conformational preferences.

Dynamic Behavior and Intermolecular Interactions

The dynamic nature and non-covalent interactions of this compound are crucial for understanding its physical properties and behavior in various environments. Computational methods such as molecular dynamics (MD) simulations and quantum mechanical calculations are employed to study these aspects.

MD simulations can model the movement of atoms in this compound over time, revealing the conformational flexibility of the molecule. This includes the puckering of the cyclohexane ring and the rotation around the single bonds of the ethyl bridge connecting the two ring systems. Such simulations provide insight into the accessible conformations and the energy barriers between them.

Intermolecular interactions are the forces between molecules, which determine the bulk properties of a substance. For this compound, these are primarily van der Waals forces, specifically London dispersion forces, due to its nonpolar nature. Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two this compound molecules into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. mdpi.com This analysis reveals that dispersion forces are the dominant attractive component in the interaction of nonpolar molecules. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze weak intermolecular interactions by identifying bond critical points between molecules. mdpi.com

Energy decomposition analysis can quantify the nature of forces when this compound interacts with other molecules or surfaces. nih.gov In these interactions, electrostatic and dispersion forces are often the primary contributors to intermolecular adsorption. mdpi.com

Table 1: Components of Intermolecular Interaction Energy This table illustrates the typical components calculated in an energy decomposition analysis for non-covalent interactions.

| Interaction Component | Description | Relevance to this compound |

|---|---|---|

| Electrostatics | Interaction between the static charge distributions of the molecules. | Minor attractive component due to small bond dipoles. |

| Exchange (Repulsion) | Pauli repulsion arising from the overlap of electron clouds. | Major repulsive component at short distances. |

| Induction (Polarization) | Distortion of a molecule's electron cloud by another molecule. | Minor attractive component. |

| Dispersion | Attraction from correlated fluctuations in electron distributions. | Dominant attractive component for nonpolar systems. mdpi.com |

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions (mechanisms) and their speeds (kinetics). numberanalytics.comsumitomo-chem.co.jpuio.no

Transition State Theory (TST) is a fundamental framework for understanding reaction rates. solubilityofthings.comnumberanalytics.com It is based on the concept of the potential energy surface (PES), which maps the energy of a system as a function of its geometry. numberanalytics.com A chemical reaction is visualized as a path on this surface, connecting reactants to products via a high-energy saddle point known as the transition state. epfl.ch

For a reaction involving this compound, such as its dehydrogenation to form a more unsaturated product, computational methods like Density Functional Theory (DFT) would be used to map the minimum energy path. epfl.ch This involves:

Optimizing the geometries of the reactant (this compound) and the expected products.

Searching for the transition state structure that connects them. The transition state is a first-order saddle point, having a maximum energy along the reaction coordinate and a minimum in all other directions. numberanalytics.comepfl.ch

Confirming the transition state by performing a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. umn.edu

This process allows chemists to visualize the specific atomic rearrangements that occur during the reaction, including bond breaking and bond formation at the transition state. solubilityofthings.com

Once the reactants, products, and transition state on the potential energy surface are identified, key kinetic and thermodynamic parameters can be calculated. redalyc.orgnih.gov

The activation energy (Ea) is a critical kinetic parameter, representing the energy barrier that must be overcome for the reaction to occur. solubilityofthings.com It is calculated as the difference in energy between the transition state and the reactants. A higher activation energy corresponds to a slower reaction rate.

Thermodynamic parameters like the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) can also be determined. nih.gov ΔH is the difference in enthalpy between products and reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). ΔG accounts for both enthalpy and entropy and determines the spontaneity of a reaction. Computational studies can predict these values, providing insight into the feasibility and energy profile of a reaction. redalyc.orgmdpi.com

Table 2: Hypothetical Energy Profile for this compound Dehydrogenation This table provides an example of the kind of data generated from a computational study of a reaction mechanism.

| Species | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

|---|---|---|

| Reactants (this compound + Catalyst) | 0.0 | 0.0 |

| Transition State | +120.5 (Activation Energy) | +115.2 (Activation Free Energy) |

| Products (Phenethyl-cyclohexene + H₂ + Catalyst) | -30.2 (Enthalpy of Reaction) | -45.8 (Free Energy of Reaction) |

Solvents can significantly influence reaction kinetics and thermodynamics. rsc.org Computational models can account for these effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) or the SMD solvent model calculate the electrostatic interaction between the solute and the solvent. researchgate.netnih.govmdpi.com This approach is computationally efficient and often provides accurate results for the stabilization or destabilization of reactants, products, and transition states. researchgate.net For a nonpolar molecule like this compound, the choice of solvent can still affect the energetics of reactions that involve polar or charged intermediates. nih.gov

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is much more computationally demanding but can capture specific interactions like hydrogen bonding that are missed by implicit models. This would be particularly relevant if this compound were reacting in a protic solvent like an alcohol.

Studies have shown that solvent can alter the relative stabilization of reactants and transition states, thereby changing the activation energy and reaction rate. rsc.org In some cases, the solvent can even change which reaction mechanism is thermodynamically preferred. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can simulate various types of spectra, which is invaluable for structure elucidation and the interpretation of experimental data. google.com

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, typically using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C chemical shifts of this compound. escholarship.org These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing simulated spectra with experimental ones can help assign peaks and confirm structural features. researchgate.netmestrelab.com

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations, performed after a geometry optimization, can predict the IR spectrum. chemrxiv.org The calculation yields the frequencies of the vibrational modes and their corresponding intensities. These frequencies correspond to specific motions, such as C-H stretching, CH₂ bending, and ring vibrations of the phenyl and cyclohexyl groups. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve good agreement. github.com Simulated IR spectra are a powerful tool for identifying functional groups and analyzing the complete spectral fingerprint. chemrxiv.org

UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. The calculation predicts the wavelengths of maximum absorption (λmax) and the strength of these transitions (oscillator strengths). For this compound, the UV-Vis absorption would be dominated by the π → π* transitions of the benzene (B151609) ring.

Validation of Experimental Data via Computational Models

In the realm of computational chemistry, a critical application is the validation of experimental findings. fiveable.me This process is not merely a check on experimental accuracy but a symbiotic relationship where computational models are refined, and experimental data is given a theoretical underpinning. mdpi.com The validation of computational models against experimental data is fundamental to ensuring the reliability of computational predictions for molecular properties and behaviors. fiveable.me

For a molecule such as this compound, computational models, particularly those based on Density Functional Theory (DFT), can calculate various properties. These include conformational energies, vibrational frequencies (correlating to infrared spectroscopy), and nuclear magnetic resonance (NMR) chemical shifts. These calculated values can then be compared directly with results obtained from experimental techniques like gas-phase electron diffraction, microwave spectroscopy, or NMR spectroscopy.

A strong correlation between the computed and experimental data serves a dual purpose. Firstly, it provides confidence in the accuracy of the experimental measurements. nih.gov Secondly, and perhaps more importantly, it validates the chosen computational model and its parameters (such as the functional and basis set in DFT). Once a model is validated for a known system like this compound, it can be applied with greater confidence to predict the properties and behavior of related, but uncharacterized, derivatives or to investigate transient states, such as transition states in reactions, which are difficult or impossible to study experimentally. cornell.edu

The process typically involves a quantitative comparison, where metrics like mean absolute error or root mean square error are used to assess the level of agreement between computational predictions and experimental observations. fiveable.meutah.edu This rigorous validation ensures that the computational models accurately represent the physical reality of the molecular system. nih.gov

| Property | Experimental Technique | Computational Method | Purpose of Comparison |

| Conformational Isomer Energies | Microwave Spectroscopy, Gas-Phase Electron Diffraction | DFT, Ab initio calculations | Validate the model's ability to predict stable geometries and their relative energies. |

| Vibrational Frequencies | Infrared (IR) & Raman Spectroscopy | DFT Frequency Calculations | Assign experimental spectral peaks and validate the computed force field. |

| NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | GIAO, CSGT methods with DFT | Confirm molecular structure and assign chemical shifts, especially in complex spectra. |

| Reaction Enthalpies | Calorimetry | DFT Energy Calculations | Validate the model's accuracy in predicting reaction thermodynamics. |

This table provides an interactive overview of how computational models are validated against experimental data for molecules like this compound.

Machine Learning and AI in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools for prediction and discovery. mit.edu These technologies leverage algorithms to identify patterns in large datasets, enabling predictions on new or unknown data with increasing accuracy. shelf.io For this compound and its derivatives, ML and AI can accelerate the discovery of new functionalities and optimize reaction pathways.

Predictive Modeling of Reactivity and Selectivity

Machine learning models can be trained on vast databases of chemical reactions to predict the outcomes of new transformations, including reactivity and selectivity. chemrxiv.org By analyzing features of reactants, reagents, and solvents, these models can forecast the most likely products, yields, and stereochemical outcomes of a reaction. researchgate.net

In the context of this compound, an ML model could be developed to predict the regioselectivity of electrophilic aromatic substitution on the phenyl ring versus functionalization on the cyclohexane ring. The model would learn from a dataset of similar reactions, considering electronic and steric factors encoded in molecular descriptors. This predictive power allows chemists to perform in silico screening of reaction conditions to identify the optimal parameters for achieving a desired product, thereby reducing the need for extensive experimental optimization. researchgate.net

Recent advancements have demonstrated that ML models can achieve high accuracy in predicting reaction conditions, such as the appropriate solvent, which is a crucial factor for environmentally friendly and selective chemical synthesis. chemrxiv.orgresearchgate.net These models can even suggest greener solvent alternatives, contributing to more sustainable chemical processes. chemrxiv.org

Table of Predictive Modeling Applications for this compound:

| Prediction Target | Machine Learning Model Type | Input Data (Features) | Potential Impact |

|---|---|---|---|

| Site of Reaction | Classification (e.g., Random Forest, Neural Network) | Molecular fingerprints, calculated electronic properties (e.g., partial charges) | Guides synthesis towards desired isomers by predicting the most reactive site. |

| Reaction Yield | Regression (e.g., Gradient Boosting, Support Vector Machine) | Reactant structures, catalyst, solvent, temperature, reaction time | Optimizes reaction conditions to maximize product yield, saving time and resources. |

This interactive table illustrates the application of predictive modeling in the study of this compound's reactivity.

Generative Models for Novel this compound Structures

For this compound, a generative model could be tasked with creating novel derivatives for specific applications. For instance, by providing the model with a target property, such as high energy density for use as an advanced fuel or specific binding characteristics for a biological target, the model can generate a library of new this compound-based molecules optimized for that property. This approach dramatically accelerates the design-build-test-learn cycle in materials and drug discovery. arxiv.org

Potential Applications in Advanced Materials Science

Integration into Polymer Architectures and Macromolecular Systems

The incorporation of specific molecular moieties into polymer chains is a fundamental strategy for tailoring the macroscopic properties of the resulting materials. The phenethylcyclohexane unit, with its distinct aliphatic and aromatic components, could theoretically be integrated into polymer architectures to impart a unique combination of characteristics.

To integrate this compound into a polymer, it would first need to be functionalized to create a polymerizable monomer. For instance, the addition of a vinyl group to the phenyl ring would yield a styrene-like monomer. The polymerization of such a monomer would result in a polymer with pendant this compound groups.